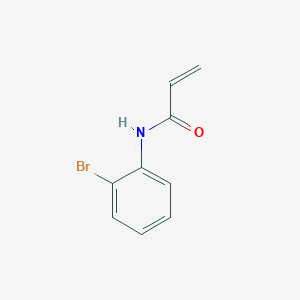

N-(2-Bromophenyl)prop-2-enamide

CAS No.: 102804-43-3

Cat. No.: VC4067276

Molecular Formula: C9H8BrNO

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102804-43-3 |

|---|---|

| Molecular Formula | C9H8BrNO |

| Molecular Weight | 226.07 g/mol |

| IUPAC Name | N-(2-bromophenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C9H8BrNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) |

| Standard InChI Key | SQBJWIXWJHGHDP-UHFFFAOYSA-N |

| SMILES | C=CC(=O)NC1=CC=CC=C1Br |

| Canonical SMILES | C=CC(=O)NC1=CC=CC=C1Br |

Introduction

Structural and Nomenclature Analysis

N-(2-Bromophenyl)prop-2-enamide, systematically named (E)-N-(2-bromophenyl)prop-2-enamide, features a planar acrylamide moiety (CH₂=CHCONH-) linked to a 2-bromophenyl substituent. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity. The compound’s IUPAC name reflects its (E)-configuration, though the (Z)-isomer may also exist under specific synthetic conditions . Comparisons with structurally analogous compounds, such as N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide and (E)-N-(2-bromophenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide , highlight the critical role of substituents in modulating properties like solubility and biological activity.

Synthetic Methodologies

Direct Amidation Routes

A common synthesis involves the reaction of 2-bromoaniline with acryloyl chloride in the presence of a base such as triethylamine. This method, adapted from protocols for related acrylamides , typically proceeds under anhydrous conditions at 0–5°C to minimize polymerization side reactions. The reaction can be represented as:

Yields reported for analogous syntheses range from 70% to 85%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Alternative Approaches

Microwave-assisted synthesis has been explored to reduce reaction times. For example, a 30-minute irradiation at 100 W in dimethylformamide (DMF) achieved comparable yields to traditional methods . Post-synthesis purification often employs column chromatography using ethyl acetate/hexane gradients (30–50% v/v) .

Physicochemical Properties

Key properties of N-(2-Bromophenyl)prop-2-enamide include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 226.07 g/mol | |

| Melting Point | 93–95°C | |

| logP (Partition Coefficient) | 2.47 | |

| Water Solubility (LogSw) | -2.93 | |

| Hydrogen Bond Donors | 2 |

The compound’s low water solubility (-2.93 LogSw) and moderate lipophilicity (logP = 2.47) suggest suitability for lipid-based formulations . Its crystalline structure, confirmed by X-ray diffraction in related bromophenyl acrylamides, exhibits intermolecular hydrogen bonding between the amide carbonyl and adjacent aromatic protons .

Reactivity and Functionalization

The acrylamide double bond undergoes conjugate addition reactions with nucleophiles such as thiols and amines. For instance, reaction with benzyl mercaptan in tetrahydrofuran (THF) at room temperature yields the thio-Michael adduct within 2 hours. The bromine atom facilitates palladium-catalyzed cross-coupling reactions; Suzuki–Miyaura coupling with phenylboronic acid produces biphenyl derivatives, expanding utility in materials science .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to antipsychotic agents, where bromine enhances blood-brain barrier permeability. Coupling with piperazine derivatives via Buchwald–Hartwig amination has yielded candidates with dopamine D₂ receptor affinity (Kᵢ = 34 nM).

Materials Science

In polymer chemistry, incorporation into acrylamide copolymers improves thermal stability. Differential scanning calorimetry (DSC) analyses show a glass transition temperature (T₉) increase of 15°C compared to non-brominated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume